molecular formula C27H36N4O6S B12364610 4-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid

4-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B12364610
M. Wt: 544.7 g/mol
InChI Key: NMPQIUBZJDYREV-RXYORGTDSA-N
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Description

(S,R,S)-AHPC(Me)-amido-C2-acid is a chiral compound with specific stereochemistry, indicated by the (S,R,S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC(Me)-amido-C2-acid typically involves multiple steps, including the formation of chiral centers and the introduction of functional groups. The synthetic route may include:

Industrial Production Methods

Industrial production of (S,R,S)-AHPC(Me)-amido-C2-acid may involve scalable processes such as:

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC(Me)-amido-C2-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(S,R,S)-AHPC(Me)-amido-C2-acid has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC(Me)-amido-C2-acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC(Me)-amido-C2-acid is unique due to its specific stereochemistry, which can result in distinct chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the (S,R,S) configuration is crucial .

Properties

Molecular Formula

C27H36N4O6S

Molecular Weight

544.7 g/mol

IUPAC Name

4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C27H36N4O6S/c1-15(17-6-8-18(9-7-17)23-16(2)28-14-38-23)29-25(36)20-12-19(32)13-31(20)26(37)24(27(3,4)5)30-21(33)10-11-22(34)35/h6-9,14-15,19-20,24,32H,10-13H2,1-5H3,(H,29,36)(H,30,33)(H,34,35)/t15-,19+,20-,24+/m0/s1

InChI Key

NMPQIUBZJDYREV-RXYORGTDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O

Origin of Product

United States

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